2-Methyl-6-nitroaniline

Catalog No.
S8045430
CAS No.
60999-18-0
M.F
C7H8N2O2
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-6-nitroaniline

CAS Number

60999-18-0

Product Name

2-Methyl-6-nitroaniline

IUPAC Name

2-methyl-6-nitroaniline

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C7H8N2O2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,8H2,1H3

InChI Key

FCMRHMPITHLLLA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])N

Description

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992)

2-Methyl-6-nitroaniline is an organic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of approximately 152.15 g/mol. It appears as orange-yellow prisms or brown granular powder and is known for its low solubility in water (less than 1 mg/mL at 73°F) and sensitivity to prolonged exposure to air . The compound is classified under the category of nitroanilines and has several alternative names, including 2-amino-3-nitrotoluene and 6-nitro-o-toluidine .

Synthesis and Characterization:

2-Methyl-6-nitroaniline is a valuable intermediate in organic synthesis due to the presence of both an amine and a nitro functional group. Research has explored various methods for its synthesis, including nitration of o-toluidine and amination of 2-chloro-3-nitrotoluene [, ]. These studies often involve detailed characterization of the product using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity [, ].

Precursor in Organic Chemistry:

The combination of amine and nitro groups makes 2-Methyl-6-nitroaniline a versatile precursor for the synthesis of various organic molecules. Research has explored its use in the preparation of dyes, pigments, pharmaceuticals, and other functional materials []. For example, studies have investigated its application in the synthesis of azo dyes, which are a class of widely used coloring agents.

Typical of nitroanilines, such as:

  • Electrophilic Substitution: The presence of the nitro group makes the aromatic ring more reactive towards electrophiles.
  • Reduction Reactions: It can be reduced to yield corresponding amines.
  • Nitration: Further nitration can occur at the aromatic ring, leading to more complex derivatives.

The compound is also known to react with strong acids, acid chlorides, and oxidizers, which can lead to hazardous situations .

Research indicates that 2-methyl-6-nitroaniline exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies suggest it may have inhibitory effects on certain bacteria and fungi.
  • Toxicity: The compound is classified as toxic, with potential health hazards from inhalation, ingestion, or skin contact, leading to severe injury or death .

The synthesis of 2-methyl-6-nitroaniline typically involves:

  • Starting Material: The process often begins with 2-toluidine.
  • Acetylation: Acetic acid is used for N-acylation.
  • Nitration: The acetylated product undergoes nitration to introduce the nitro group.

Recent methods have focused on one-pot synthesis techniques that streamline the process by combining acetylation and nitration steps .

2-Methyl-6-nitroaniline finds use in several applications:

  • Organic Synthesis: It serves as an intermediate in the production of dyes and pigments.
  • Environmental Testing: The compound is utilized in assessing environmental contamination due to its chemical stability and reactivity .
  • Pharmaceuticals: Its derivatives may have potential applications in drug development due to their biological activities.

Interaction studies of 2-methyl-6-nitroaniline focus on its reactivity with various substances:

  • Solubility Studies: Research has explored its solubility in different organic solvents, providing insights into its behavior in various chemical environments .
  • Toxicological Studies: Investigations into its toxic effects have highlighted the risks associated with exposure, emphasizing the need for safety measures when handling this compound.

Several compounds share structural similarities with 2-methyl-6-nitroaniline. Below are some comparable compounds along with a brief comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
2-Methyl-4-nitroanilineSimilar aromatic structureDifferent position of nitro group affecting reactivity
3-Methyl-2-nitroanilineSimilar aromatic structureDifferent substitution pattern leading to varied properties
4-Methyl-2-nitroanilineSimilar aromatic structurePosition of nitro group alters biological activity
3-NitroanilineLacks methyl groupSimplified structure leading to different reactivity

The unique positioning of the methyl and nitro groups in 2-methyl-6-nitroaniline contributes significantly to its specific chemical properties and biological activities compared to these similar compounds.

Physical Description

2-methyl-6-nitroaniline appears as orange-yellow prisms or brown granular powder. (NTP, 1992)
Orange-yellow or brown solid; [CAMEO] Dark red solid; [EC: SCCNFP] Dark red crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.058577502 g/mol

Monoisotopic Mass

152.058577502 g/mol

Heavy Atom Count

11

Density

1.19 at 212 °F (NTP, 1992)

Melting Point

199 to 205 °F (NTP, 1992)

UNII

OUP165YKBC

Use Classification

Cosmetics -> Hair dyeing

Dates

Last modified: 11-23-2023

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